![molecular formula C19H25ClN4O2 B13353699 N-[(4-chlorophenyl)methyl]-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)acetamide](/img/structure/B13353699.png)
N-[(4-chlorophenyl)methyl]-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorobenzyl)-2-((2-((1-cyanocyclopentyl)amino)-2-oxoethyl)(ethyl)amino)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)-2-((2-((1-cyanocyclopentyl)amino)-2-oxoethyl)(ethyl)amino)acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the Chlorobenzyl Intermediate: This step involves the reaction of benzyl chloride with a suitable nucleophile to introduce the chlorobenzyl group.
Cyclopentylamine Derivative Formation: The cyanocyclopentyl group can be introduced through the reaction of cyclopentylamine with cyanogen bromide.
Coupling Reactions: The final step involves coupling the chlorobenzyl intermediate with the cyanocyclopentyl derivative under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chlorobenzyl)-2-((2-((1-cyanocyclopentyl)amino)-2-oxoethyl)(ethyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: May be investigated for its pharmacological properties and potential therapeutic uses.
Industry: Could be used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-Chlorobenzyl)-2-((2-((1-cyanocyclopentyl)amino)-2-oxoethyl)(ethyl)amino)acetamide would depend on its specific interactions with molecular targets. This may involve binding to specific receptors or enzymes, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Chlorobenzyl)-2-((2-((1-cyanocyclopentyl)amino)-2-oxoethyl)(methyl)amino)acetamide
- N-(4-Chlorobenzyl)-2-((2-((1-cyanocyclopentyl)amino)-2-oxoethyl)(propyl)amino)acetamide
Uniqueness
N-(4-Chlorobenzyl)-2-((2-((1-cyanocyclopentyl)amino)-2-oxoethyl)(ethyl)amino)acetamide may have unique properties due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C19H25ClN4O2 |
|---|---|
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-ethylamino]acetamide |
InChI |
InChI=1S/C19H25ClN4O2/c1-2-24(13-18(26)23-19(14-21)9-3-4-10-19)12-17(25)22-11-15-5-7-16(20)8-6-15/h5-8H,2-4,9-13H2,1H3,(H,22,25)(H,23,26) |
Clé InChI |
ZDHGTSBKVIXFBZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC(=O)NCC1=CC=C(C=C1)Cl)CC(=O)NC2(CCCC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


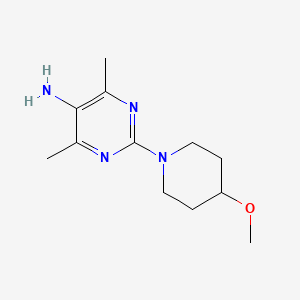

![2-Bromo-4-chlorodibenzo[b,d]thiophene](/img/structure/B13353642.png)
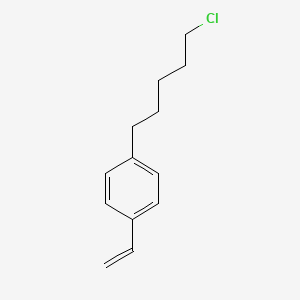
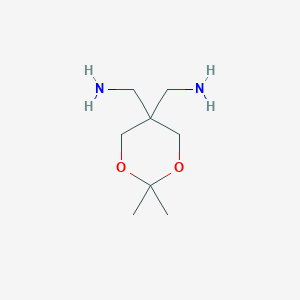
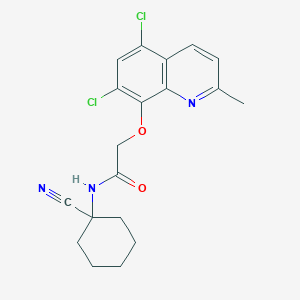
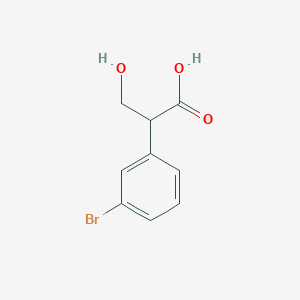
![2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B13353668.png)
![3-[(Methylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353675.png)
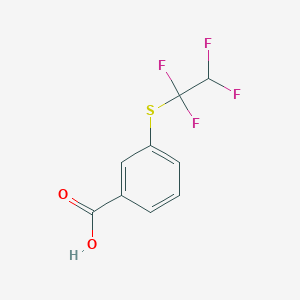
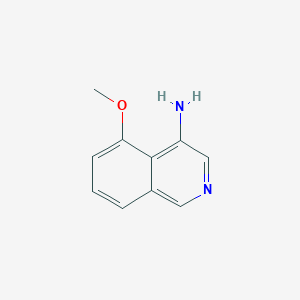
![((1S,2R)-[1,1'-Bi(cyclopropan)]-2-yl)methanamine](/img/structure/B13353686.png)
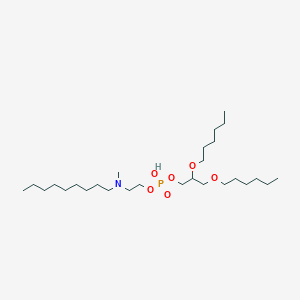
![(3S,4R)-4-[(2,2-dimethoxyethyl)amino]oxolan-3-ol](/img/structure/B13353701.png)
